5-(dimethylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(DIMETHYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an oxazole ring, a dimethylamino group, and a methoxyphenyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
The synthesis of 5-(DIMETHYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between N,N-dimethylformamide dimethyl acetal and 4-methoxybenzalacetone in the presence of a catalyst like L-proline in toluene under reflux conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different oxazole-based compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(DIMETHYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and compounds with dimethylamino or methoxyphenyl groups. These compounds share some chemical properties but differ in their reactivity and applications. For example, N,N-dimethyl enaminones are similar in structure and can be used as building blocks for various heterocycles . The uniqueness of 5-(DIMETHYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)15-13(10-16)17-14(20-15)8-7-11-5-4-6-12(9-11)19-3/h4-9H,1-3H3/b8-7+ |
InChI Key |
QCFBFLFFEHUNOM-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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